molecular formula C18H15OPS3 B12691297 Phosphorotrithioic acid, S,S,S-triphenyl ester CAS No. 597-83-1

Phosphorotrithioic acid, S,S,S-triphenyl ester

Cat. No.: B12691297
CAS No.: 597-83-1
M. Wt: 374.5 g/mol
InChI Key: FDOFFZUCIAAJGM-UHFFFAOYSA-N
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Description

Phosphorotrithioic acid, S,S,S-triphenyl ester is an organophosphorus compound with the molecular formula C18H15OPS3 It is known for its unique structure, where three phenyl groups are attached to a phosphorus atom through sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorotrithioic acid, S,S,S-triphenyl ester can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with sulfur in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process often includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is usually subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Phosphorotrithioic acid, S,S,S-triphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorotrithioic acid derivatives.

    Reduction: Reduction reactions can convert the ester into different phosphorothioate compounds.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorotrithioic acid derivatives, while substitution reactions can produce a variety of functionalized phosphorothioate compounds.

Scientific Research Applications

Phosphorotrithioic acid, S,S,S-triphenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to biologically active compounds.

    Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphorotrithioic acid, S,S,S-triphenyl ester involves its interaction with molecular targets through its phosphorus-sulfur bonds. These interactions can lead to the formation of stable complexes with metal ions or other molecules. The pathways involved in its action depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Phosphorotrithioic acid, S,S,S-triphenyl ester can be compared with other similar compounds, such as:

    Phosphorotrithioic acid, S,S,S-tributyl ester: This compound has butyl groups instead of phenyl groups, leading to different physical and chemical properties.

    Triphenyl phosphite: While similar in structure, triphenyl phosphite lacks the sulfur atoms present in this compound, resulting in different reactivity and applications.

Properties

CAS No.

597-83-1

Molecular Formula

C18H15OPS3

Molecular Weight

374.5 g/mol

IUPAC Name

bis(phenylsulfanyl)phosphorylsulfanylbenzene

InChI

InChI=1S/C18H15OPS3/c19-20(21-16-10-4-1-5-11-16,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15H

InChI Key

FDOFFZUCIAAJGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SP(=O)(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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